2-{4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile
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Overview
Description
2-{4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a piperazine ring, and an acetonitrile group
Mechanism of Action
Target of Action
It is known that similar compounds with a pyrazolo[1,5-a]pyrimidin-7 core structure have been associated with various modes of action against mycobacterium tuberculosis (mtb) .
Biochemical Pathways
Resistance to these compounds was conferred by mutation of a flavin adenine dinucleotide (fad)-dependent hydroxylase (rv1751) that promoted compound catabolism by hydroxylation from molecular oxygen . This suggests that the compound may interact with metabolic pathways involving FAD-dependent hydroxylases.
Result of Action
The compound has shown promising activity against Mtb within macrophages . This suggests that it may have a significant impact on the cellular level, potentially affecting the survival and replication of Mtb within host cells.
Biochemical Analysis
Biochemical Properties
The compound [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile has been found to interact with CDK2, a cyclin-dependent kinase . These interactions are believed to inhibit the activity of CDK2, thereby affecting the cell cycle progression .
Cellular Effects
In cellular studies, [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile has shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines . It appears to alter cell cycle progression and induce apoptosis within HCT cells .
Molecular Mechanism
The molecular mechanism of [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile involves binding interactions with CDK2, leading to its inhibition . This inhibition disrupts the normal cell cycle progression and leads to apoptosis .
Temporal Effects in Laboratory Settings
Over time, [4-(5-isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)-1-piperazinyl]acetonitrile continues to exhibit significant cytotoxic activities against various cell lines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This step involves the nucleophilic substitution of a halogenated intermediate with piperazine.
Attachment of the acetonitrile group: This can be done through a nucleophilic substitution reaction using an appropriate nitrile source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
2-{4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like piperazine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its antiproliferative activity against cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its inhibitory activity against CDK2, a key enzyme involved in cell cycle regulation.
Pyrazolo[4,3-c]pyridine: Exhibits antiproliferative activity and potential as a pH indicator.
Properties
IUPAC Name |
2-[4-(3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6/c1-16(2)19-14-20(26-12-10-25(9-8-22)11-13-26)27-21(24-19)18(15-23-27)17-6-4-3-5-7-17/h3-7,14-16H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUYTVOKTNSKHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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